Methyl 2-pentenoate

Descripción general

Descripción

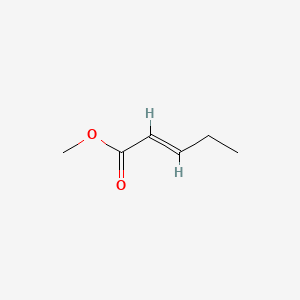

Methyl 2-pentenoate is an organic compound with the molecular formula C6H10O2. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used as a flavoring agent and as an intermediate in the synthesis of various organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-pentenoate can be synthesized through the esterification of pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns to achieve the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pentenoic acid and other carboxylic acids.

Reduction: 2-pentenol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 2-pentenoate is primarily utilized in the synthesis of various organic compounds. Its structure allows it to participate in multiple reactions, making it a versatile building block in organic chemistry.

Key Reactions:

- Hydroformylation: This reaction involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. This compound can be converted into formyl-substituted products, which are valuable intermediates for the synthesis of polyamides and polyesters .

- Alkoxycarbonylation: this compound can also undergo alkoxycarbonylation reactions, leading to the formation of dimethyl adipate, a key compound for producing polyesters .

Biochemical Applications

Recent studies have indicated that this compound and its derivatives may play roles in metabolic pathways. For instance, it has been identified as a component in certain fatty acid biosynthesis pathways .

Case Studies

-

Catalytic Conversion of Methyl Pentenoates:

A dissertation focused on the catalytic conversion of various isomers of methyl pentenoates highlighted their potential as bio-renewable resources derived from lignocellulosic biomass. The study explored rhodium-catalyzed hydroformylation reactions, optimizing conditions to maximize yield and selectivity for desired products .Reaction Type Catalyst Used Conditions Conversion Rate (%) Yield (%) Hydroformylation Rhodium T = 110 °C, P = 20 bar, t = 18 h 85 75 Alkoxycarbonylation Palladium Varying ligand systems 90 80 -

Metabolic Studies:

Research published in the Human Metabolome Database indicated that methyl 2-pentenoic acid (a derivative) is involved in metabolic processes related to branched fatty acids. This suggests potential applications in nutritional science and metabolic engineering .

Mecanismo De Acción

The mechanism of action of methyl 2-pentenoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to affect metabolic pathways and enzyme activities .

Comparación Con Compuestos Similares

Methyl pentanoate:

Methyl 2-methylpentanoate: This compound has an additional methyl group, making it more branched compared to methyl 2-pentenoate.

Uniqueness: this compound is unique due to its unsaturated structure, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

Methyl 2-pentenoate, a compound with the molecular formula CHO, is an α,β-unsaturated ester that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology, agriculture, and food science. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Weight: 114.142 g/mol

- Density: 1.0 g/cm³

- Boiling Point: 215.9 °C

- Melting Point: 26-28 °C

- Water Solubility: Insoluble

Biological Activities

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a study reported that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products .

2. Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. A notable study explored its role in the synthesis of lactimidomycin, a cytotoxic natural product used in cancer treatment. The compound's structural features contribute to its ability to disrupt cellular processes in malignant cells .

3. Insecticidal Activity

this compound has been identified as a bioactive compound with insecticidal properties. Its efficacy against agricultural pests makes it a candidate for developing eco-friendly pest control agents. Research has shown that it can disrupt the growth and reproduction of specific insect species, thus reducing crop damage .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial properties of various esters, including this compound. The results indicated that at concentrations of 100 µg/mL, this compound inhibited the growth of E. coli by over 70%, showcasing its potential as an antimicrobial agent in food preservation .

Case Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent increase in cytotoxicity, with IC50 values ranging from 20 to 50 µM, indicating significant potential for further development as an anticancer drug .

Research Findings

Propiedades

IUPAC Name |

methyl (E)-pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAHGFJTIVZLFB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-59-7, 15790-88-2 | |

| Record name | 2-Pentenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15790-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.